molecular formula C13H12BrN B6307993 N-(4-Bromobenzyl)aniline CAS No. 68695-51-2

N-(4-Bromobenzyl)aniline

Cat. No. B6307993
CAS RN: 68695-51-2
M. Wt: 262.14 g/mol
InChI Key: UFSVSYSCODIMCX-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)aniline, also known as 4-bromoaniline, is an aromatic amine compound with a molecular formula of C6H5BrN. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phenanthridines : N-(o-bromobenzyl)anilines, similar in structure to N-(4-Bromobenzyl)aniline, have been utilized for the synthesis of phenanthridines, showcasing a radical CarylCaryl coupling mechanism. This process results in good yields and provides insights into the oxidation steps involved in the synthesis (Rosa et al., 1997).

  • Formation of Schiff Bases for Fluorescent Polymeric Films : Schiff bases, including derivatives of N-(4-Bromobenzyl)aniline, have been synthesized for the creation of polymeric films with fluorescent properties. The study highlights the excited state intramolecular proton-transfer process and the formation of keto tautomers, contributing to the field of polymer science and fluorescence (Buruianǎ et al., 2005).

  • Crystal Structures and Nonlinear Optical Properties : The structural and nonlinear optical properties of certain Schiff base materials, such as 4-chloro-4′bromobenzylidene aniline, have been investigated. These studies include analyses using various spectroscopic techniques and theoretical methods, highlighting the molecule's potential in optical limiting applications (John et al., 2018).

  • Intramolecular Pd-Catalyzed Alkene Carboamination Reactions : The use of substituted 2-allyl-N-(2-bromobenzyl)anilines, closely related to N-(4-Bromobenzyl)aniline, in intramolecular Pd-catalyzed alkene carboamination reactions has been described. This process leads to the formation of tetrahydroindoloisoquinolines, showcasing the compound's utility in organic synthesis (Alicea & Wolfe, 2014).

Applications in Material Science

  • Antimicrobial Activity and Molecular Dynamic Simulation : The compound 4-Methoxy-N-(nitrobenzylidene)-aniline, structurally similar to N-(4-Bromobenzyl)aniline, has been analyzed for its antimicrobial activity, molecular dynamic simulation, and drug likeness. This research contributes to understanding the antimicrobial properties and potential pharmaceutical applications of similar compounds (Subi et al., 2022).

  • Liquid Crystalline Properties : Research on derivatives of N-(4-Bromobenzyl)aniline has shown their ability to form liquid crystalline phases, influenced by molecular structure and the presence of bromine atoms. These findings are significant in the field of materials science, especially concerning the design of liquid crystal displays (Yeap et al., 2012).

  • Synthesis and Characterization of Organic NLO Material : The synthesis and characterization of 4-Bromo-4′-hydroxybenzylidene aniline, an NLO (Non-Linear Optical) material, demonstrate its potential in optoelectronic applications. The study explores its thermal stability, fluorescence, and second harmonic generation efficiency (Jothi et al., 2014).

properties

IUPAC Name

N-[(4-bromophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSVSYSCODIMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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